(4-methoxy-1-benzothiophen-5-yl)methanol
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Overview
Description
This compound, also known by its molecular formula C10H10O2S, has a molecular weight of 194.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-1-benzothiophen-5-yl)methanol typically involves the reaction of 4-methoxybenzothiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the methanol group is introduced at the 5-position of the benzothiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzothiophene derivative without the methanol group.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 4-methoxy-1-benzothiophen-5-carboxylic acid.
Reduction: 4-methoxybenzothiophene.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(4-methoxy-1-benzothiophen-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-methoxy-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methanol group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzothiophene: Lacks the methanol group, resulting in different chemical and biological properties.
4-methoxy-1-benzothiophen-5-carboxylic acid: An oxidized form of (4-methoxy-1-benzothiophen-5-yl)methanol with distinct properties.
4-methoxy-1-benzothiophen-5-ylamine: A derivative with an amine group instead of a methanol group.
Uniqueness
This compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its methanol group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1780461-17-7 |
---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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